2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-chlorobenzenecarboxylate
Description
2,2,2-Trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-chlorobenzenecarboxylate is a synthetic organic compound featuring a trifluoroethyl ester backbone linked to a 3-chlorobenzoyl group and a 1-phenylimidazole-2-thiol moiety. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the 3-chlorophenyl and imidazole-thioether groups may contribute to bioactivity, such as enzyme inhibition or receptor binding .
Properties
IUPAC Name |
[1,1,1-trifluoro-3-(1-phenylimidazol-2-yl)sulfanylpropan-2-yl] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2S/c20-14-6-4-5-13(11-14)17(26)27-16(19(21,22)23)12-28-18-24-9-10-25(18)15-7-2-1-3-8-15/h1-11,16H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWQDMHWRYXWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(C(F)(F)F)OC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties. They are known to interact with various enzymes and receptors, influencing numerous biochemical pathways.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as enzyme substrates or inhibitors. The trifluoroethylated imidazole in this compound could potentially interact with enzymes in a similar manner, providing insights into enzyme specificity and the role of fluorine in biological systems.
Biochemical Pathways
They exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The compound , being an imidazole derivative, could potentially influence similar pathways.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Biological Activity
2,2,2-Trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-chlorobenzenecarboxylate (CAS: 691891-14-2) is a synthetic compound with potential biological activity. Its structure includes a trifluoromethyl group, an imidazole moiety, and a chlorobenzenecarboxylate, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C19H14ClF3N2O2S
- Molar Mass : 426.84 g/mol
- CAS Number : 691891-14-2
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which may enhance the compound's interaction with biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds containing imidazole derivatives often possess antimicrobial properties. The presence of the trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy.
Anticancer Properties
Imidazole-containing compounds have been investigated for their anticancer potential. The specific compound under study has shown promise in inhibiting cancer cell proliferation in vitro. For example, it has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various imidazole derivatives. The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines at concentrations ranging from 10 to 50 µM. The mechanism was proposed to involve apoptosis induction through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of similar compounds. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition of bacterial growth at concentrations as low as 20 µg/mL, suggesting its potential as a lead candidate for developing new antibiotics.
Data Tables
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Outcome |
|---|---|---|---|
| Anticancer | MCF-7 | 10 - 50 | Significant cytotoxicity |
| Anticancer | HT-29 | 10 - 50 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 20 | Inhibition of growth |
| Antimicrobial | Escherichia coli | 20 | Inhibition of growth |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related compounds from diverse applications:
Table 1: Key Structural and Functional Comparisons
Comparison with Sulfonylurea Herbicides (Triazine-Based)
Compounds like triflusulfuron-methyl and ethametsulfuron-methyl (Table 1) share sulfonylurea linkages but differ in core heterocycles (triazine vs. imidazole). The target compound’s imidazole-thioether group may reduce herbicidal activity compared to triazine-based sulfonylureas, which inhibit acetolactate synthase (ALS) in plants . However, its trifluoroethyl ester could enhance environmental persistence, similar to trifluoroethoxy substituents in triflusulfuron .
Comparison with Antifungal Azole Derivatives
The compound in (3-(1H-imidazol-1-yl)-2-(4-trifluoromethylphenyl)-1,2-epoxypropane) shares the imidazole moiety and trifluoromethyl group with the target compound. Both structures likely target fungal cytochrome P450 enzymes (e.g., CYP51), but the epoxypropane backbone in ’s compound suggests a different mechanism of action compared to the target’s ester-thioether linkage . The 3-chlorobenzenecarboxylate group in the target compound may improve membrane permeability relative to the trifluoromethylphenyl group in ’s derivative.
Role of Halogenation
- Chlorine vs. Trifluoromethyl : The 3-chloro substituent in the target compound may enhance electrophilic reactivity compared to the electron-withdrawing trifluoromethyl group in analogous compounds. This could influence binding to hydrophobic enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
